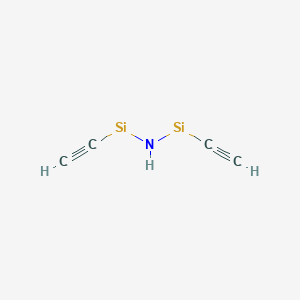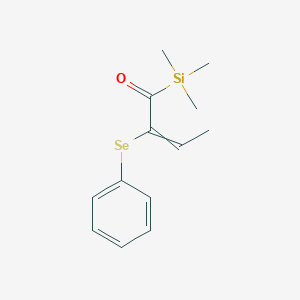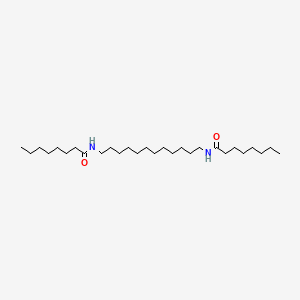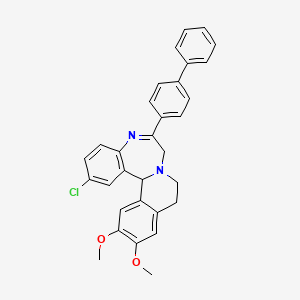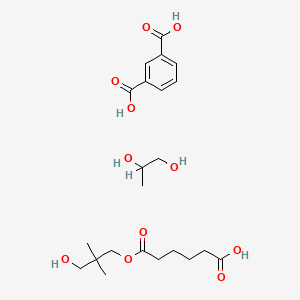![molecular formula C12H24O3S B14552352 (1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol CAS No. 62015-77-4](/img/structure/B14552352.png)
(1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a sulfanyl group attached to a diethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with a diethoxyethyl sulfide in the presence of a reducing agent. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a more saturated alcohol .
Scientific Research Applications
(1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
2-Phenylcyclohexanol: Contains a phenyl group attached to the cyclohexane ring.
Cyclohexanethiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a diethoxyethyl sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62015-77-4 |
|---|---|
Molecular Formula |
C12H24O3S |
Molecular Weight |
248.38 g/mol |
IUPAC Name |
(1R,2R)-2-(2,2-diethoxyethylsulfanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24O3S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h10-13H,3-9H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
PMAADINUZNQANE-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC(CS[C@@H]1CCCC[C@H]1O)OCC |
Canonical SMILES |
CCOC(CSC1CCCCC1O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea](/img/structure/B14552269.png)
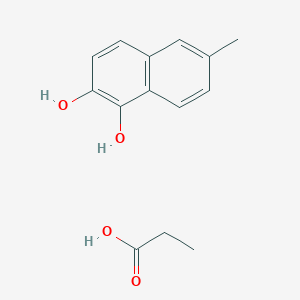
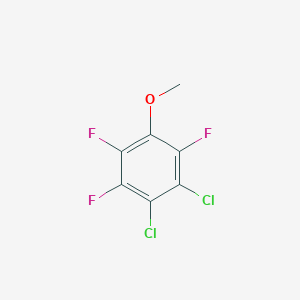
oxophosphanium](/img/structure/B14552291.png)
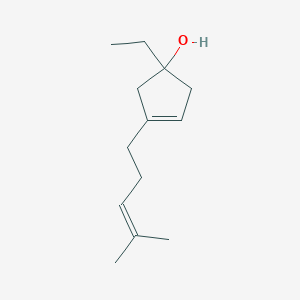
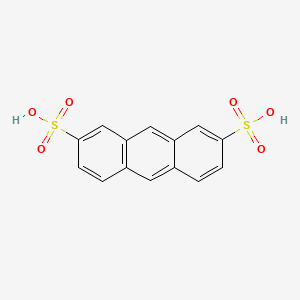
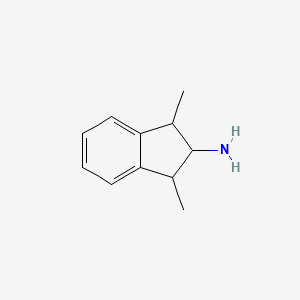
![4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14552307.png)
![2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride](/img/structure/B14552324.png)
